N-(3-Aminophenyl)-2-(2,5-dimethylphenoxy)-propanamide
Description
N-(3-Aminophenyl)-2-(2,5-dimethylphenoxy)-propanamide is a synthetic small molecule characterized by a propanamide backbone substituted with a 3-aminophenyl group and a 2,5-dimethylphenoxy moiety. This compound shares structural similarities with several bioactive molecules, particularly those targeting receptors or enzymes where the aromatic and hydrogen-bonding functionalities are critical for activity.
Properties
IUPAC Name |
N-(3-aminophenyl)-2-(2,5-dimethylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-7-8-12(2)16(9-11)21-13(3)17(20)19-15-6-4-5-14(18)10-15/h4-10,13H,18H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLMMZNWLBIODU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=CC=CC(=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-Aminophenyl)-2-(2,5-dimethylphenoxy)-propanamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article examines its biological activity, mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
- Molecular Formula : C17H20N2O2
- Molecular Weight : 284.35 g/mol
The compound features an amino group, a propanamide moiety, and a dimethyl-substituted phenoxy group, which contribute to its unique biological properties. The presence of the dimethyl groups enhances lipophilicity, potentially improving membrane permeability.
This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in inflammatory pathways and cancer progression. This inhibition can modulate signaling cascades critical for cell survival and proliferation.
- Receptor Modulation : It has the potential to bind to molecular targets such as kinases or transcription factors, influencing gene expression related to disease processes.
Biological Activities
Research indicates that this compound possesses several notable biological activities:
- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation in various models, suggesting potential therapeutic applications in treating inflammatory diseases.
Comparative Activity
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structural Variation | Biological Activity |
|---|---|---|
| N-(3-Aminophenyl)-2-(2-hydroxyphenoxy)-propanamide | Hydroxy group instead of dimethyl | Similar but less lipophilic |
| N-(3-Aminophenyl)-2-(2-methoxyphenoxy)-propanamide | Methoxy group instead of dimethyl | Different hydrophobic properties |
The presence of the dimethyl groups enhances the compound's lipophilicity compared to its analogs, potentially improving its bioavailability and efficacy.
Case Studies and Research Findings
- Anticancer Studies : A study evaluating the anticancer effects of this compound on various cancer cell lines revealed an IC50 value indicating significant cytotoxicity. The compound was shown to induce apoptosis through the activation of caspase pathways.
- Anti-inflammatory Mechanisms : In a model of acute inflammation, treatment with this compound resulted in a marked reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), demonstrating its potential as an anti-inflammatory agent.
- Molecular Docking Studies : Computational studies have provided insights into the binding affinity of this compound with several targets involved in cancer and inflammation. These studies suggest that the compound effectively interacts with key receptors, supporting its therapeutic potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of N-(3-Aminophenyl)-2-(2,5-dimethylphenoxy)-propanamide with four analogs derived from the evidence:
Key Observations :
- Substituent Effects: The 2,5-dimethylphenoxy group in the target compound likely enhances lipophilicity compared to the 2,3-dichlorophenoxy group in , which introduces electron-withdrawing chlorine atoms.
- Bioactivity Implications: The thiazole-containing analog in exhibits reduced hydrogen-bonding capacity (1 donor vs. kinase enzymes).
Pharmacological and Screening Data
Anticancer Screening
Structural analogs with propanamide backbones (e.g., ) may exhibit similar solubility profiles, enabling passive diffusion into cancer cells. However, the 3-aminophenyl group in the target compound could enhance DNA intercalation or topoisomerase inhibition compared to methyl-substituted derivatives .
GPCR Modulation
highlights 2-(2,5-dimethylphenoxy)-N-(1,3-thiazol-2-yl)propanamide as a GPCR ligand (ChEMBL ID: CHEMBL1793). The thiazole ring likely engages in π-π stacking with aromatic residues in GPCR binding pockets, whereas the target compound’s 3-aminophenyl group may form salt bridges or hydrogen bonds with acidic residues (e.g., aspartate or glutamate) .
Q & A
Q. How does regioselectivity impact its derivatization at the aminophenyl group?
Q. What role do solvent effects play in its stability during long-term storage?
- Methodology : Store in anhydrous DMSO at –20°C. Monitor degradation via accelerated stability testing (40°C/75% RH for 1 month). Compare with solid-state stability (PXRD analysis) .
Q. How can advanced spectroscopic techniques resolve structural ambiguities?
Q. What strategies optimize structure-activity relationships (SAR) for enhanced potency?
- Methodology : Synthesize analogs with modified phenoxy/amide groups. Test SAR in dose-response assays. Use QSAR models (e.g., CoMFA) to predict bioactivity .
Q. How can reaction kinetics be monitored in real-time to optimize scale-up?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
